

# Brivanib Alaninate Clinical Trials: A Comparative Meta-Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brivanib Alaninate*

Cat. No.: *B612237*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Brivanib alaninate**, an oral tyrosine kinase inhibitor, has been investigated in numerous clinical trials for its efficacy in treating various solid tumors. This guide provides a meta-analysis of key clinical trial outcomes, comparing its performance against other established cancer therapies. Experimental data is presented to offer a clear, objective overview for researchers, scientists, and drug development professionals.

## Mechanism of Action

Brivanib is a dual inhibitor, targeting both Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR).<sup>[1]</sup> These receptors are crucial mediators of tumor angiogenesis and cell proliferation. By inhibiting these pathways, brivanib aims to stifle tumor growth and vascularization. Preclinical studies have demonstrated its potent anti-tumor and anti-angiogenic effects across various tumor models, including hepatocellular carcinoma (HCC) and colorectal cancer.<sup>[2]</sup>

## VEGF and FGF Signaling Pathways

The following diagram illustrates the simplified signaling cascades of VEGF and FGF pathways and the point of inhibition by brivanib.



[Click to download full resolution via product page](#)

Brivanib inhibits VEGFR and FGFR signaling pathways.

## Clinical Trial Data Summary

The clinical development of brivanib has encompassed several Phase II and Phase III trials, primarily in hepatocellular carcinoma (HCC) and colorectal cancer. While early phase trials showed promising activity, the later phase studies presented more nuanced results.

## Hepatocellular Carcinoma (HCC)

Brivanib was extensively studied in HCC, both as a first-line and second-line therapy.

Phase II Trials in HCC:

| Trial Phase | Treatment Line                | N  | Median                       |                                 |                             |                            | Key Grade 3/4 Adverse Events                                |
|-------------|-------------------------------|----|------------------------------|---------------------------------|-----------------------------|----------------------------|-------------------------------------------------------------|
|             |                               |    | Median Overall Survival (OS) | Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |                                                             |
| Phase II    | First-Line                    | 55 | 10.0 months                  | 2.7 months                      | 7.3% (CR: 1.8%, PR: 5.5%)   | 51%                        | Fatigue, Hypertension, Diarrhea                             |
| Phase II    | Second-Line (post-sorafenib ) | 46 | 9.79 months                  | 2.7 months                      | 4.3% (PR)                   | 45.7%                      | Fatigue, Decreased Appetite, Nausea, Diarrhea, Hypertension |

Data from a Phase II, open-label study in patients with advanced HCC.[3][4][5]

#### Phase III Trial: BRISK-FL (First-Line HCC)

The BRISK-FL trial was a pivotal study comparing brivanib to the then-standard-of-care, sorafenib, in patients with advanced HCC who had not received prior systemic therapy.

| Outcome                          | Brivanib<br>(N=577) | Sorafenib<br>(N=578) | Hazard Ratio<br>(95.8% CI) | p-value                       |
|----------------------------------|---------------------|----------------------|----------------------------|-------------------------------|
| Median Overall Survival (OS)     | 9.5 months          | 9.9 months           | 1.06 (0.93 - 1.22)         | Not Met (for non-inferiority) |
| Median Time to Progression (TPP) | 4.2 months          | 4.1 months           | 0.92 (0.81 - 1.05)         | -                             |
| Objective Response Rate (ORR)    | 12%                 | 9%                   | -                          | -                             |
| Disease Control Rate (DCR)       | 64%                 | 66%                  | -                          | -                             |

#### Key Grade 3/4 Adverse Events (Brivanib vs. Sorafenib):

- Hypertension: 13% vs. 5%
- Fatigue: 15% vs. 7%
- Hyponatremia: 23% vs. 9%
- Hand-foot skin reaction: 2% vs. 15%

The BRISK-FL study did not meet its primary endpoint of non-inferiority in overall survival compared to sorafenib. While brivanib showed similar anti-tumor activity based on secondary endpoints, it was less well-tolerated.

## Colorectal Cancer (CRC)

In metastatic colorectal cancer (mCRC), brivanib was evaluated in combination with cetuximab.

Phase III Trial: CO.20 (Chemotherapy-Refractory, K-RAS Wild-Type mCRC)

The CO.20 trial investigated the addition of brivanib to cetuximab in patients with metastatic, chemotherapy-refractory, K-RAS wild-type colorectal cancer.

| Outcome                                | Brivanib + Cetuximab (N=376) | Placebo + Cetuximab (N=374) | Hazard Ratio (95% CI) | p-value  |
|----------------------------------------|------------------------------|-----------------------------|-----------------------|----------|
| Median Overall Survival (OS)           | 8.8 months                   | 8.1 months                  | 0.88 (0.74 - 1.03)    | 0.12     |
| Median Progression-Free Survival (PFS) | 5.0 months                   | 3.4 months                  | 0.72 (0.62 - 0.84)    | < 0.0001 |
| Partial Response Rate                  | 13.6%                        | 7.2%                        | -                     | 0.004    |

#### Key Grade 3/4 Adverse Events (Brivanib + Cetuximab vs. Placebo + Cetuximab):

- Any Grade  $\geq 3$  AE: 78% vs. 53%
- Fatigue: 25% vs. 11%
- Hypertension: 11% vs. not reported
- Rash: 10% vs. 5%

Although the combination of brivanib and cetuximab significantly improved progression-free survival and response rates, it did not translate into a significant overall survival benefit and was associated with increased toxicity.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

### BRISK-FL Trial Workflow

The BRISK-FL trial was a randomized, double-blind, multicenter Phase III study.



[Click to download full resolution via product page](#)

Workflow of the BRISK-FL clinical trial.

## CO.20 Trial Workflow

The CO.20 trial was a randomized, double-blind, placebo-controlled, multicenter Phase III study.



[Click to download full resolution via product page](#)

Workflow of the CO.20 clinical trial.

## Conclusion

The clinical trial history of **brivanib alaninate** demonstrates a promising preclinical rationale and early clinical activity. However, in large-scale Phase III trials, it failed to demonstrate a significant overall survival benefit over the standard of care in both first-line hepatocellular carcinoma and chemotherapy-refractory colorectal cancer. While improvements in secondary endpoints like progression-free survival and response rate were observed in the colorectal cancer setting, these were accompanied by increased toxicity. These findings underscore the challenges of translating preclinical efficacy into clinical benefit and highlight the importance of the therapeutic window in drug development. The data from these trials provide valuable insights for researchers working on novel tyrosine kinase inhibitors and combination therapies in oncology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Brivanib alaninate for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Addition of Brivanib to Cetuximab in Chemotherapy-refractory Metastatic Wild-type KRAS Colorectal Cancer: Key Results - The ASCO Post [ascopost.com]
- 8. Phase III randomized, placebo-controlled study of cetuximab plus brivanib alaninate versus cetuximab plus placebo in patients with metastatic, chemotherapy-refractory, wild-type K-RAS colorectal carcinoma: the NCIC Clinical Trials Group and AGITG CO.20 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brivanib Alaninate Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612237#meta-analysis-of-brivanib-alaninate-clinical-trial-outcomes>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)